molecular formula C14H20O3 B7858655 1-(3,4-Dimethoxyphenyl)hexan-1-one CAS No. 52375-87-8

1-(3,4-Dimethoxyphenyl)hexan-1-one

Cat. No.: B7858655
CAS No.: 52375-87-8
M. Wt: 236.31 g/mol
InChI Key: XEXMVMPOEXDLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)hexan-1-one is an organic compound with the molecular formula C₁₀H₁₂O₃. It is a derivative of acetophenone, where a hexan-1-one moiety is attached to a 3,4-dimethoxyphenyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)hexan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar Friedel-Crafts acylation reactions. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)hexan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction of the ketone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often requiring strong nucleophiles and suitable reaction conditions.

Major Products Formed:

  • Oxidation: 1-(3,4-Dimethoxyphenyl)hexanoic acid

  • Reduction: 1-(3,4-Dimethoxyphenyl)hexanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)hexan-1-one has several scientific research applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

1-(3,4-Dimethoxyphenyl)hexan-1-one is structurally similar to other compounds such as 1-(3,4-dimethoxyphenyl)ethanone and 3,4-dimethoxyphenethylamine. its unique hexan-1-one moiety provides distinct chemical properties and reactivity compared to these compounds. The presence of the longer alkyl chain in this compound influences its solubility, boiling point, and overall reactivity.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethanone

  • 3,4-Dimethoxyphenethylamine

  • 3,4-Dimethoxyacetophenone

Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9-13(16-2)14(10-11)17-3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXMVMPOEXDLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512234
Record name 1-(3,4-Dimethoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52375-87-8
Record name 1-(3,4-Dimethoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)hexan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)hexan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)hexan-1-one
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)hexan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)hexan-1-one
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)hexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.